molecular formula C14H18N2O2 B2477552 3-Methyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)but-2-en-1-one CAS No. 2034328-80-6

3-Methyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)but-2-en-1-one

Cat. No. B2477552
CAS RN: 2034328-80-6
M. Wt: 246.31
InChI Key: PQWZGFLDDWNUFW-UHFFFAOYSA-N
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Description

3-Methyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)but-2-en-1-one, also known as J147, is a synthetic compound that has shown potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. It was first synthesized by the Salk Institute in 2011 and has since been the subject of numerous scientific studies due to its promising effects on cognitive function and brain health.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine : This compound is a key intermediate in the preparation of premafloxacin, an antibiotic for veterinary use. It involves a process of asymmetric Michael addition and stereoselective alkylation (Fleck et al., 2003).
  • Synthesis involving Methyl (2E,4S,5S)-5-hydroxy-6-mesyloxy-2-methyl-4-(pent-3-yloxy)hex-2-enoate : A chemical process starting from l-tartaric acid leading to unique compounds through substitution reactions (Gimalova et al., 2013).

Structural and Physical Studies

  • Triprolidinium Dichloranilate–Chloranilic Acid–Methanol–Water compound : This study explores the structure of a complex compound involving pyrrolidine and pyridine groups, highlighting the importance of N—H⋯O, O—H⋯O and C—H⋯O interactions in crystal structures (Dayananda et al., 2012).
  • Investigation of C–H⋯N, C–H⋯π and π⋯π interactions : This research focuses on the molecular structures of isomeric compounds involving pyrrolidine and pyridine, emphasizing the role of these interactions in crystal packing (Lai et al., 2006).

Catalysis and Organic Synthesis

  • Preparation of Diastereomeric Derivatives : This study reports the preparation of diastereomeric derivatives of 3-(diphenylphosphanyl) pyrrolidine and explores their structural chemistry and catalytic applications (Nagel & Nedden, 1997).
  • Pyrrolidine-based Catalysis : Research on 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol as an organocatalyst, highlighting its effectiveness in asymmetric Michael addition reactions (Yan-fang, 2008).

Heterocycle Synthesis

  • Synthesis of Pyrrolylpyridines : This study presents a novel approach for synthesizing pyrrolylpyridines, combining pyrrole and pyridine rings, which have significant biological and practical applications (Nedolya et al., 2015).

properties

IUPAC Name

3-methyl-1-(3-pyridin-4-yloxypyrrolidin-1-yl)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-11(2)9-14(17)16-8-5-13(10-16)18-12-3-6-15-7-4-12/h3-4,6-7,9,13H,5,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWZGFLDDWNUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)N1CCC(C1)OC2=CC=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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